2-(2,2-dimethyl-3-oxopiperazino)-N-[2-(4-methoxy-1H-indol-1-yl)ethyl]acetamide
Description
The compound 2-(2,2-dimethyl-3-oxopiperazino)-N-[2-(4-methoxy-1H-indol-1-yl)ethyl]acetamide is a structurally complex molecule featuring a 2,2-dimethyl-3-oxopiperazine ring linked to an acetamide group. The acetamide moiety is further substituted with a 4-methoxyindol-1-yl ethyl chain.
Properties
Molecular Formula |
C19H26N4O3 |
|---|---|
Molecular Weight |
358.4 g/mol |
IUPAC Name |
2-(2,2-dimethyl-3-oxopiperazin-1-yl)-N-[2-(4-methoxyindol-1-yl)ethyl]acetamide |
InChI |
InChI=1S/C19H26N4O3/c1-19(2)18(25)21-9-12-23(19)13-17(24)20-8-11-22-10-7-14-15(22)5-4-6-16(14)26-3/h4-7,10H,8-9,11-13H2,1-3H3,(H,20,24)(H,21,25) |
InChI Key |
YMWINYDSCGZCLQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1(C(=O)NCCN1CC(=O)NCCN2C=CC3=C2C=CC=C3OC)C |
Origin of Product |
United States |
Preparation Methods
The synthesis of 2-(2,2-dimethyl-3-oxopiperazino)-N-[2-(4-methoxy-1H-indol-1-yl)ethyl]acetamide typically involves multiple steps. The synthetic route may start with the preparation of the piperazine ring, followed by the introduction of the indole moiety and the acetamide group. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for the successful synthesis of this compound. Industrial production methods may involve optimization of these conditions to achieve high yields and purity.
Chemical Reactions Analysis
2-(2,2-dimethyl-3-oxopiperazino)-N-[2-(4-methoxy-1H-indol-1-yl)ethyl]acetamide can undergo various chemical reactions, including:
Oxidation: This reaction may involve the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride can be used to reduce specific functional groups within the compound.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the reactive sites within the molecule. Common reagents and conditions for these reactions vary, but they typically involve controlled temperatures and specific solvents to ensure the desired products are formed.
Scientific Research Applications
This compound has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: Its structure may allow it to interact with biological targets, making it a candidate for drug development.
Medicine: Potential therapeutic applications could include acting as an inhibitor or modulator of specific enzymes or receptors.
Industry: It may be used in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of 2-(2,2-dimethyl-3-oxopiperazino)-N-[2-(4-methoxy-1H-indol-1-yl)ethyl]acetamide involves its interaction with molecular targets such as enzymes or receptors. The piperazine ring and indole moiety may play crucial roles in binding to these targets, leading to modulation of biological pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Piperazine-Containing Analogues
- Compound from : Structure: 2-(4-{2-[(2,6-Dimethylphenyl)amino]-2-oxoethyl}-1-piperazinyl)-N-[2-(1H-indol-3-yl)ethyl]acetamide Key Differences:
- Piperazine substituents: A phenylamino-acetyl group replaces the dimethyl-oxo modifications.
- Indole position: Substitution at indol-3-yl vs. indol-1-yl in the target compound. Implications: The phenylamino group may enhance aromatic interactions with hydrophobic enzyme pockets, while the indol-3-yl group aligns with serotonin receptor ligands. This contrasts with the target’s 4-methoxyindol-1-yl group, which could alter receptor selectivity .
Melatonin Derivatives
- Melatonin () :
- Structure: N-[2-(5-Methoxy-1H-indol-3-yl)ethyl]acetamide
- Key Differences:
- Methoxy position: 5-methoxyindol-3-yl vs. 4-methoxyindol-1-yl in the target.
Absence of piperazine ring.
Heterocyclic Modifications
- Quinazolinone Derivatives (, Compound 9): Structure: 2-(2,4-Dioxoquinazolin-1-yl)-N-[2-(3-fluorophenyl)ethyl]acetamide Key Differences: Quinazoline-dione core replaces the piperazine ring. Implications: Quinazolinones are known acetylcholinesterase inhibitors; the target’s piperazine-oxo group may offer distinct electronic properties for enzyme interaction .
Research Findings and Activity Comparison
Pharmacokinetic Considerations
- The dimethyl-oxo piperazine in the target compound may enhance metabolic stability compared to unsubstituted piperazines (e.g., ) by reducing oxidative metabolism .
Data Table: Key Structural and Functional Comparisons
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
